molecular formula C7H8N2O B1395638 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 1000981-77-0

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one

Cat. No. B1395638
CAS RN: 1000981-77-0
M. Wt: 136.15 g/mol
InChI Key: MGUSLUFJIJLMMK-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .


Molecular Structure Analysis

The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .


Chemical Reactions Analysis

The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .

Scientific Research Applications

Cancer Therapeutics

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one: derivatives have been explored for their potential in cancer treatment. These compounds can be designed to function as dual inhibitors, targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The inhibition of these pathways is crucial as they play significant roles in cell proliferation, survival, differentiation, and migration. By simultaneously targeting PI3K and HDAC, these derivatives can induce multiple epigenetic modifications affecting signaling networks, which may act synergistically for the treatment of cancer .

Epigenetic Research

The compound’s ability to influence HDAC activity positions it as a valuable tool in epigenetic research. HDAC inhibitors are known to induce epigenetic changes by altering gene expression and cell phenotype. This makes 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives useful in studying the epigenetic mechanisms underlying various diseases, particularly cancer, and in the development of epigenetic therapies .

Luminescent Materials

Imidazo[1,2-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one , have shown promise in the field of luminescent materials. These compounds can be utilized in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging. Their luminescent properties are valuable for applications that require the detection and visualization of biological and chemical processes .

Kinase Inhibition for Disease Treatment

The structural framework of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one allows for the synthesis of derivatives that can act as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells. By inhibiting specific kinases, these derivatives can be used to treat diseases where signaling pathways are dysregulated, such as in certain types of cancers .

Drug Design and Synthesis

This compound serves as a versatile scaffold in drug design and synthesis. Its structure can be modified to create a variety of derivatives with potential therapeutic applications. The synthesis of these derivatives helps in understanding the structure-activity relationship, which is fundamental in the development of new drugs .

Molecular Probes

Due to their unique chemical structure, derivatives of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can be used as molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. This application is particularly useful in the development of diagnostic tools and in the study of disease pathology .

Future Directions

Given the growing attention to imidazo[1,5-a]pyridine derivatives due to their unique chemical structure and versatility , it’s likely that future research will continue to explore their potential applications in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUSLUFJIJLMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717043
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one

CAS RN

1000981-77-0
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.

A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.

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